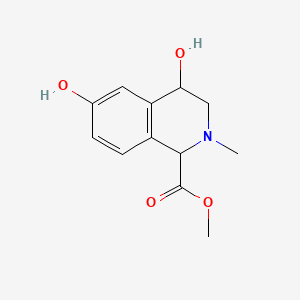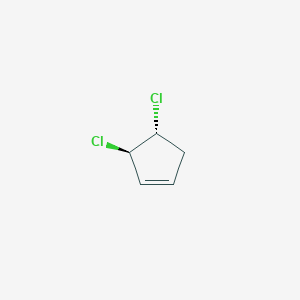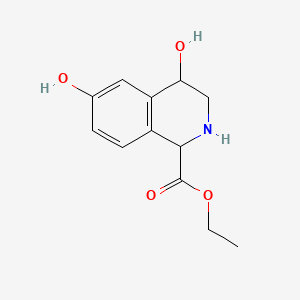
5-Phenyloctahydro-1h-4,7-methanoinden-5-yl 4-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenyloctahydro-1h-4,7-methanoinden-5-yl 4-nitrobenzoate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a complex molecular structure that includes a phenyl group, an octahydro-1h-4,7-methanoinden core, and a 4-nitrobenzoate ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyloctahydro-1h-4,7-methanoinden-5-yl 4-nitrobenzoate typically involves multiple steps, starting with the preparation of the octahydro-1h-4,7-methanoinden coreThe final step involves esterification with 4-nitrobenzoic acid under acidic conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
5-Phenyloctahydro-1h-4,7-methanoinden-5-yl 4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Phenyloctahydro-1h-4,7-methanoinden-5-yl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Phenyloctahydro-1h-4,7-methanoinden-5-yl 4-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenyl group and the octahydro-1h-4,7-methanoinden core contribute to the compound’s overall stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
5-Phenyloctahydro-1h-4,7-methanoinden-5-yl 4-nitrobenzoate is unique due to the presence of the nitrobenzoate ester group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
27297-02-5 |
|---|---|
Fórmula molecular |
C23H23NO4 |
Peso molecular |
377.4 g/mol |
Nombre IUPAC |
(8-phenyl-8-tricyclo[5.2.1.02,6]decanyl) 4-nitrobenzoate |
InChI |
InChI=1S/C23H23NO4/c25-22(15-9-11-18(12-10-15)24(26)27)28-23(17-5-2-1-3-6-17)14-16-13-21(23)20-8-4-7-19(16)20/h1-3,5-6,9-12,16,19-21H,4,7-8,13-14H2 |
Clave InChI |
NKRYLCNOHSETBE-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(C1)C3CC2CC3(C4=CC=CC=C4)OC(=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




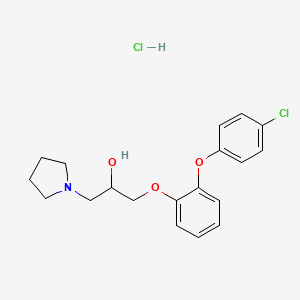
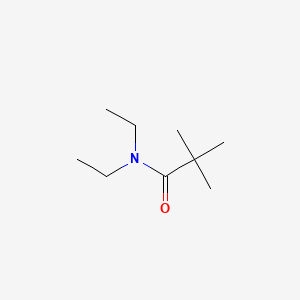
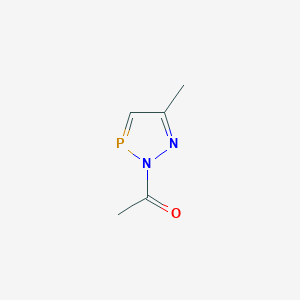
![4,18-dioxa-9,14,23,28-tetrazaheptacyclo[15.11.0.03,15.05,13.07,11.019,27.021,25]octacosa-1(28),2,5(13),6,11,14,16,19(27),20,25-decaene-8,10,22,24-tetrone](/img/structure/B14690267.png)
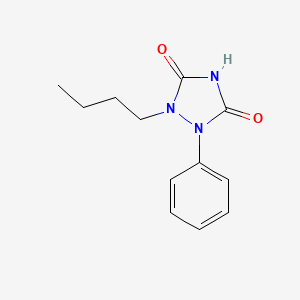
![Methyl 4-[4-[2-acetyloxyethyl(benzyl)amino]phenyl]butanoate](/img/structure/B14690303.png)
